molecular formula C4H9ClMg B1217595 Butylmagnesium chloride CAS No. 693-04-9

Butylmagnesium chloride

Cat. No.: B1217595
CAS No.: 693-04-9
M. Wt: 116.87 g/mol
InChI Key: QUXHCILOWRXCEO-UHFFFAOYSA-M
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Description

Butylmagnesium chloride is a chemical compound with the molecular formula CH₃(CH₂)₃MgCl. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Scientific Research Applications

Butylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: Used in the production of pesticides and herbicides.

    Material Science: Utilized in the preparation of advanced materials and polymers

Future Directions

: Butylmagnesium chloride 2.0M tetrahydrofuran : N-butylmagnesium chloride | Sigma-Aldrich : tert-Butylmagnesium Chloride, typ. 20 % solution in THF (typ. 1.7 M)

Mechanism of Action

Target of Action

Butylmagnesium chloride, often referred to as a Grignard reagent, primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes and ketones . The role of these targets is to undergo nucleophilic addition reactions, where the this compound acts as a nucleophile and adds to the carbonyl carbon .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition. The this compound molecule, being a strong nucleophile, attacks the electrophilic carbon atom of the carbonyl group in aldehydes and ketones . This interaction results in the formation of a new carbon-carbon bond, leading to the generation of secondary and tertiary alcohols .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of alcohols from carbonyl-containing compounds. The downstream effects of this pathway include the production of a wide range of organic compounds, including alcohols, which are essential in various industrial applications, such as the production of pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that this compound is highly reactive and sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon-carbon bond, resulting in the conversion of carbonyl compounds to alcohols . On a cellular level, if this compound were to come into contact with biological systems, it could potentially react with various biomolecules, although such interactions are generally avoided due to the compound’s reactivity and potential for causing cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water or air can lead to the decomposition of this compound, reducing its effectiveness . Furthermore, the temperature and solvent used can also impact the rate and outcome of the reactions involving this compound .

Biochemical Analysis

Biochemical Properties

Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s reactivity is primarily due to the presence of the butyl group, which acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction often leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form carbon-carbon bonds can impact the synthesis of essential biomolecules, thereby affecting cellular function. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, the compound’s reactivity can influence cell signaling pathways by modifying the structure and function of signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, attacking electrophilic centers in target molecules to form new carbon-carbon bonds. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. For example, this compound can inhibit enzymes involved in metabolic pathways by modifying their active sites, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture or air. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, cellular metabolism, and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of essential biomolecules without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed in studies, where a specific dosage range leads to optimal biochemical reactions without causing toxicity. It is crucial to determine the appropriate dosage to balance the compound’s beneficial effects with its potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in the formation of carbon-carbon bonds. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can modify the activity of enzymes involved in the synthesis of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its entry into cells. Once inside, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. This localization can influence the compound’s activity and function, as well as its effects on cellular processes. For example, this compound’s presence in the nucleus can impact gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylmagnesium chloride is prepared by reacting butyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction can be represented as follows:

CH3(CH2)3Cl+MgCH3(CH2)3MgCl\text{CH}_3(\text{CH}_2)_3\text{Cl} + \text{Mg} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{MgCl} CH3​(CH2​)3​Cl+Mg→CH3​(CH2​)3​MgCl

Industrial Production Methods

In industrial settings, the preparation of this compound involves large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or a similar activator to the magnesium metal to facilitate the formation of the Grignard reagent. The reaction mixture is then cooled to maintain a controlled temperature, ensuring the reaction proceeds smoothly .

Chemical Reactions Analysis

Types of Reactions

Butylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from the reaction with halides.

    Complex Organometallic Compounds: Formed in coupling reactions

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium chloride
  • Ethylmagnesium chloride
  • Propylmagnesium chloride
  • Isopropylmagnesium chloride

Uniqueness

Butylmagnesium chloride is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain Grignard reagents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective .

Properties

IUPAC Name

magnesium;butane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXHCILOWRXCEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074924
Record name Magnesium, butylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Magnesium, butylchloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

693-04-9
Record name Butylmagnesium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, butylchloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, butylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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